
1,2,3-Trimethyl-1-indanol
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Description
1,2,3-Trimethyl-1-indanol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Q & A
Q. How can researchers optimize the synthetic route for 1,2,3-trimethyl-1-indanol to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthetic optimization should focus on solvent selection, catalyst efficiency, and reaction time. For example, CuI-catalyzed click chemistry (as demonstrated in a related indole synthesis with PEG-400:DMF solvent systems and nitrogen atmospheres ) can be adapted. Key steps include:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Catalyst Loading : Optimize CuI concentrations to minimize side reactions (e.g., dimerization).
- Purification : Use hot recrystallization in ethyl acetate for higher purity, as shown in a 30% yield protocol for structurally similar compounds .
Key Considerations :
- Include positive controls (e.g., edaravone for ischemia ).
- Use Gantt charts to align study timelines with IND submission requirements .
Q. How can computational methods predict the metabolic pathways of this compound?
Advanced Research Question
Methodological Answer:
Leverage in silico tools :
- ADMET Predictor : Simulate cytochrome P450 metabolism (focus on CYP3A4/2D6 isoforms).
- Docking Studies : Use AutoDock Vina to identify binding affinities with hepatic enzymes.
- QSAR Models : Corporate logP values (predicted ~2.8) to assess blood-brain barrier penetration .
Validation : Cross-reference predictions with in vitro microsomal assays (e.g., rat liver S9 fractions).
Q. What strategies address contradictory data in the literature regarding this compound’s pharmacokinetics?
Advanced Research Question
Methodological Answer:
- Meta-Analysis : Aggregate data from preclinical studies (e.g., half-life, Cmax) and apply Bland-Altman plots to identify outliers.
- Source Evaluation : Prioritize studies using standardized protocols (e.g., GLP-compliant assays ).
- Replication : Repeat key experiments under controlled conditions (e.g., fixed-dose regimens).
Example Contradiction :
If reported oral bioavailability varies (20–40%), re-test using cannulated rodent models to ensure consistent absorption measurement .
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
Basic Research Question
Methodological Answer:
- Core Modifications : Synthesize derivatives with varied methyl group positions (e.g., 1,2,4-trimethyl).
- Assay Selection : Test antioxidant activity via DPPH radical scavenging and lipid peroxidation assays.
- Statistical Analysis : Use multivariate regression to correlate substituent effects with IC50 values.
Data Interpretation : Highlight steric effects from 3-methyl groups on binding pocket accessibility .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,2,3-trimethyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O/c1-8-9(2)12(3,13)11-7-5-4-6-10(8)11/h4-9,13H,1-3H3 |
InChI Key |
UOLYPCDTDAGXFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC=CC=C12)(C)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.